2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)
Description
2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) is a heterocyclic compound featuring a fused 5H-indeno[1,2-b]pyridine core, which combines indene and pyridine rings. The nitrogen atom at position 5 of the indenopyridine scaffold is substituted with an azanediyl (-NH-) group linked to two ethanol moieties. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications.
Properties
CAS No. |
89971-96-0 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(5H-indeno[1,2-b]pyridin-5-yl)amino]ethanol |
InChI |
InChI=1S/C16H18N2O2/c19-10-8-18(9-11-20)16-13-5-2-1-4-12(13)15-14(16)6-3-7-17-15/h1-7,16,19-20H,8-11H2 |
InChI Key |
PQRQHRWJLCHMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol typically involves multi-component reactions (MCRs), which are advantageous due to their efficiency and ability to produce structurally diverse molecules. One common method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers good yields, atom economy, and short reaction times.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol involves its ability to intercalate into DNA and inhibit the catalytic activity of human topoisomerase IIα . This inhibition prevents the relaxation of supercoiled DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell death in cancer cells. The compound’s interaction with DNA is stronger and less toxic compared to other topoisomerase inhibitors like etoposide .
Comparison with Similar Compounds
Key Observations :
- The diethanolamine group is a common feature, likely improving aqueous solubility and enabling hydrogen-bond donor/acceptor interactions .
Anticancer Activity
- 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) analogs: Derivatives of 5H-indeno[1,2-b]pyridine exhibit potent topoisomerase I/II inhibition and antiproliferative activity against cancer cell lines (e.g., HCT15, HeLa) with IC₅₀ values in the nanomolar range. Rigidity of the indenopyridine core is hypothesized to improve DNA binding .
- Benzimidazole-diethanol analogs: Show moderate antibacterial activity (e.g., against E. coli and S. aureus) but weaker anticancer effects compared to indenopyridines .
- Triazolylpyrimidine-diethanol analogs: Limited direct anticancer data, but nitro-triazole moieties in similar compounds are associated with antimicrobial and antiparasitic activity .
Selectivity and Toxicity
- Indenopyridine derivatives demonstrate higher selectivity for cancer cells over non-malignant cells, attributed to their planar structure and targeted enzyme inhibition .
- Benzimidazole derivatives often exhibit broader-spectrum antimicrobial activity but may lack specificity, increasing off-target risks .
Physicochemical Properties
| Property | 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) | 2,2'-[(4-iodophenyl)azanediyl]diethanol | Benzimidazole-diethanol |
|---|---|---|---|
| Molecular Weight | ~283 g/mol | ~331 g/mol | ~299 g/mol |
| LogP (Predicted) | 1.8–2.2 | 2.5–3.0 | 2.0–2.5 |
| Aqueous Solubility | Moderate (diethanol groups) | Low (iodo substituent) | Moderate |
| Thermal Stability | High (rigid core) | Moderate | Low (flexible benzimidazole) |
Key Insight: The diethanol groups in all analogs improve solubility, but the indenopyridine core’s rigidity enhances thermal stability and bioavailability .
Biological Activity
The compound 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) is a member of the indeno-pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) can be represented as . The compound features a fused indeno-pyridine core with an amine linkage and ethanol moieties. Its unique structure contributes to its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors by binding to their active sites. For instance, studies indicate that similar indeno-pyridine derivatives can impede cell proliferation in cancer cell lines through mechanisms such as:
- Inhibition of Matrix Metalloproteinases (MMPs) : Compounds with similar structures have demonstrated the ability to inhibit MMP9, which is crucial in cancer metastasis .
- Pro-apoptotic Effects : Indeno-pyridine derivatives have been linked to increased reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .
Biological Activity Overview
The following table summarizes the biological activities associated with 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) and related compounds:
Case Study 1: Anticancer Activity
A study evaluating the effects of indeno-pyridine derivatives showed that compound 10 significantly inhibited the proliferation of prostate cancer cell lines (PC-3 and LNCaP). This was linked to its ability to inhibit MMP9 activity, suggesting a potential role in preventing metastasis .
Case Study 2: Apoptosis Induction
Another investigation reported that certain derivatives induced apoptosis in K562 leukemia cells through ROS-mediated pathways. The use of assays such as Annexin V and Caspase-Glo confirmed the pro-apoptotic effects of these compounds .
Case Study 3: Antimicrobial Properties
Research on new indeno-pyridine derivatives revealed moderate antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics like gentamicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
